N-(2-isobutoxyphenyl)-2-methylbenzamide
Description
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
2-methyl-N-[2-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)12-21-17-11-7-6-10-16(17)19-18(20)15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI Key |
IZZOOQIWEMHPHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- N,O-Bidentate vs. Monodentate Groups: Compounds with N,O-bidentate directing groups (e.g., ) exhibit superior performance in stabilizing metal complexes during C–H activation compared to monodentate analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce basicity, whereas electron-donating groups (e.g., isobutoxy in the target compound) enhance coordination with transition metals .
Spectroscopic Characterization
- NMR and IR : All analogs were characterized by $ ^1 \text{H} $-NMR (aromatic protons at δ 6.8–8.5 ppm), $ ^{13} \text{C} $-NMR (carbonyl signals at δ 165–170 ppm), and IR (amide C=O stretches at ~1650 cm$ ^{-1} $) .
- X-Ray Crystallography : and confirmed the planar geometry of benzamide cores and hydrogen-bonding interactions in hydroxy-substituted derivatives .
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